![molecular formula C15H21NO2S B7594050 (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibits (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has several biochemical and physiological effects. In cancer cells, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity induces apoptosis, which leads to the death of cancer cells. In diabetic animal models, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity improves insulin sensitivity, which leads to better glucose uptake by the cells. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity also reduces the release of inflammatory cytokines, which has implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potency and specificity for (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibition. The compound is also readily available and relatively easy to synthesize. The limitations of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity tests are necessary before using the compound in in vivo experiments.
将来の方向性
The future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in scientific research include its use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound can also be used to study the role of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in various cellular processes and to identify new targets for drug development. Further studies are necessary to determine the optimal dose and duration of treatment with (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone and to investigate its potential side effects and toxicity.
合成法
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(Methoxymethyl)benzoyl chloride with 2,3-Dimethylthiomorpholine in the presence of a base such as triethylamine. The reaction proceeds at room temperature, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been extensively used in scientific research as a potent inhibitor of protein kinase C ((2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone) family. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has significant implications for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-6-4-13(5-7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNKIGZMPYTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=C(C=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

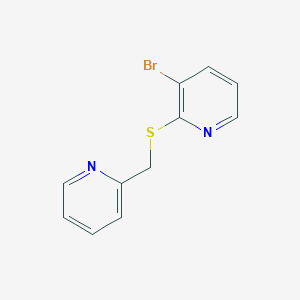
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
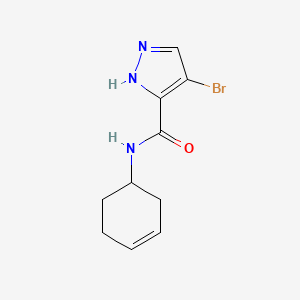
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
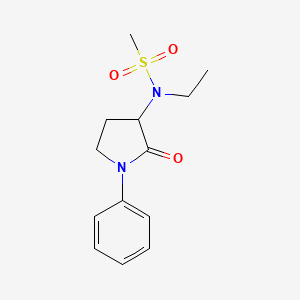
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
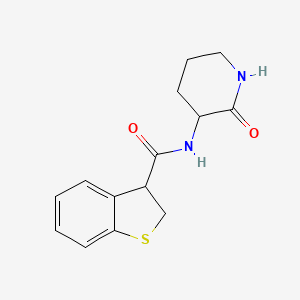
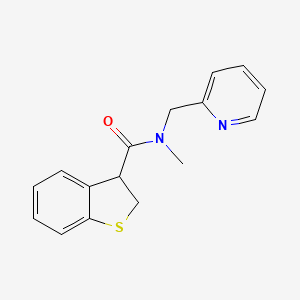
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
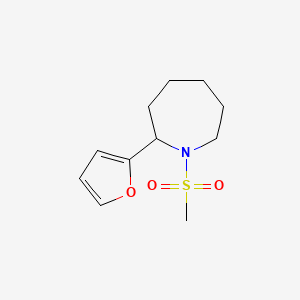
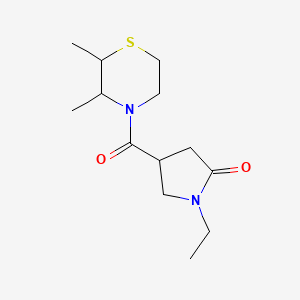
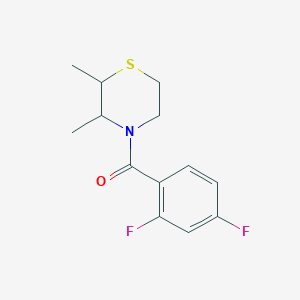
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)